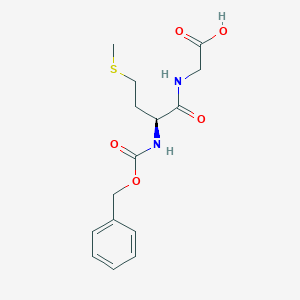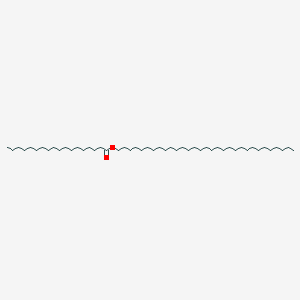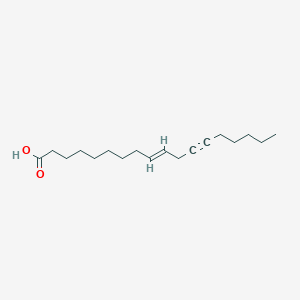
9-Octadecen-12-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecen-12-ynoic acid, also known as 9-ODYA, is a fatty acid derivative that has been extensively studied for its biological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-obesity effects.
Applications De Recherche Scientifique
9-Octadecen-12-ynoic acid has been extensively studied for its biological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 9-Octadecen-12-ynoic acid has been found to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation.
Mécanisme D'action
The mechanism of action of 9-Octadecen-12-ynoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and obesity. One of the key pathways that 9-Octadecen-12-ynoic acid targets is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
9-Octadecen-12-ynoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and other immune cells. Additionally, 9-Octadecen-12-ynoic acid has been found to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic proteins. It has also been shown to reduce adipocyte differentiation and lipid accumulation in adipocytes, which may contribute to its anti-obesity effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 9-Octadecen-12-ynoic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been extensively studied for its biological properties, which makes it a useful tool for investigating the mechanisms of inflammation, cancer, and obesity. However, one of the limitations of using 9-Octadecen-12-ynoic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 9-Octadecen-12-ynoic acid. One area of research is to further investigate its mechanism of action, particularly with respect to its anti-inflammatory and anti-cancer effects. Additionally, there is a need for more studies on the safety and toxicity of 9-Octadecen-12-ynoic acid, particularly in animal models. Finally, there is a need for more research on the potential therapeutic applications of 9-Octadecen-12-ynoic acid, particularly in the treatment of inflammatory diseases, cancer, and obesity.
Méthodes De Synthèse
9-Octadecen-12-ynoic acid can be synthesized through a variety of methods, including the reaction of an alkyne with a carboxylic acid, the reaction of an alkyne with a ketone, or the reaction of an alkyne with an aldehyde. One of the most common methods for synthesizing 9-Octadecen-12-ynoic acid is through the reaction of 9-octadecynoic acid with a palladium catalyst.
Propriétés
Numéro CAS |
13214-35-2 |
|---|---|
Nom du produit |
9-Octadecen-12-ynoic acid |
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
Clé InChI |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Autres numéros CAS |
13214-35-2 |
Synonymes |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
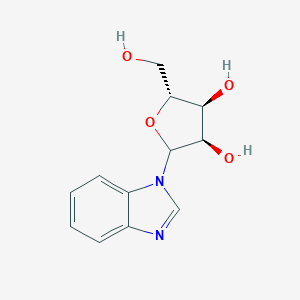
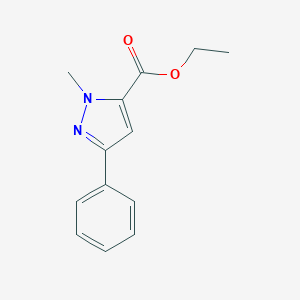
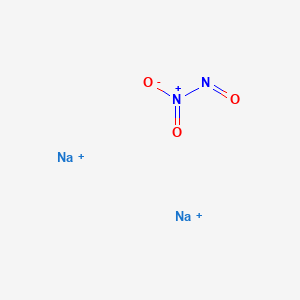
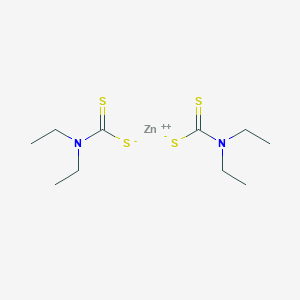
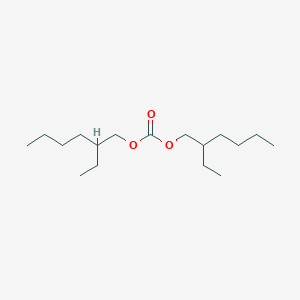
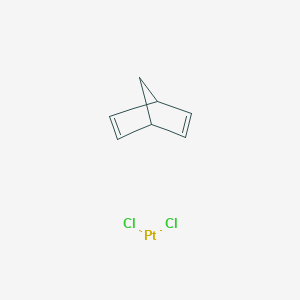
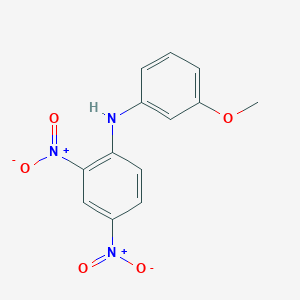
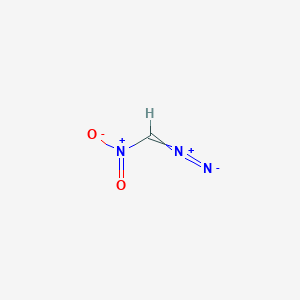
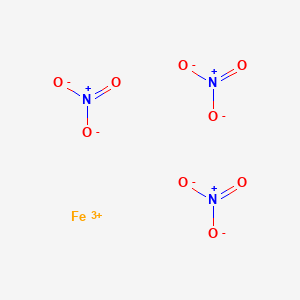
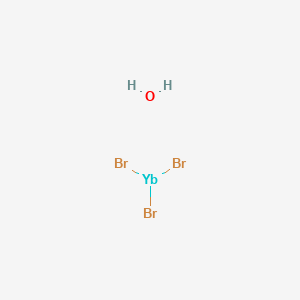
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
